molecular formula C14H28O2 B12657497 2-Ethylundecyl formate CAS No. 94021-82-6

2-Ethylundecyl formate

Cat. No.: B12657497
CAS No.: 94021-82-6
M. Wt: 228.37 g/mol
InChI Key: UEOVEXIOAPBXAW-UHFFFAOYSA-N
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Description

2-Ethylundecyl formate is an organic compound with the molecular formula C14H28O2. It is an ester formed from the reaction of 2-ethylundecanol and formic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylundecyl formate can be synthesized through the esterification reaction between 2-ethylundecanol and formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize the yield and purity of the product. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-Ethylundecyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

2-Ethylundecyl formate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethylundecyl formate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antimicrobial agent by disrupting the cell membranes of microorganisms. The ester bond in this compound can undergo hydrolysis, releasing formic acid, which contributes to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to simpler esters like ethyl formate provides different solubility and reactivity characteristics, making it suitable for specialized applications in various fields .

Properties

CAS No.

94021-82-6

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-ethylundecyl formate

InChI

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-14(4-2)12-16-13-15/h13-14H,3-12H2,1-2H3

InChI Key

UEOVEXIOAPBXAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC)COC=O

Origin of Product

United States

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